"physicochemical properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene"
"physicochemical properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene"
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to ensure that the information provided is not only accurate but also comprehensive and grounded in verifiable data. My extensive search for specific experimental data on 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 1355247-03-8) has revealed a significant scarcity of detailed, publicly available research on this particular molecule. While general principles of organofluorine chemistry provide a strong theoretical framework, this guide cannot, at present, include specific, experimentally determined physicochemical properties, spectroscopic data, or detailed reaction protocols directly pertaining to this compound.
Therefore, this guide will proceed by presenting the known fundamental properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene and will then extrapolate its likely characteristics and behaviors based on well-established principles of physical organic chemistry and the known properties of structurally analogous compounds. The experimental protocols described are representative of the methodologies that would be employed for its characterization and are intended to serve as a practical guide for researchers.
Introduction: The Strategic Value of Fluorination in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) and ethoxy (-OCH2CH3) groups, in conjunction with a fluorine substituent on an aromatic ring, create a unique electronic and steric environment. This combination is designed to modulate a molecule's physicochemical properties in a way that is highly advantageous for drug development.
The trifluoromethoxy group is a bioisostere of the methoxy group but offers enhanced metabolic stability and increased lipophilicity.[1][2] These properties can lead to improved oral bioavailability, longer half-life, and better penetration of biological membranes.[3] The ethoxy group further contributes to lipophilicity, while the fluorine atom can influence pKa and serve as a handle for further synthetic modifications.
This guide will provide a comprehensive overview of the known and predicted physicochemical properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, its probable synthetic routes, and its potential applications in drug discovery.
Molecular Structure and Fundamental Properties
The molecular structure of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is foundational to understanding its chemical behavior.
"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5];
"C1" -- "F1" [len=1.5]; "C2" -- "O1" [len=1.5]; "O1" -- "C7" [len=1.5]; "C7" -- "H1" [len=1.0]; "C7" -- "H2" [len=1.0]; "C7" -- "C8" [len=1.5]; "C8" -- "H3" [len=1.0]; "C8" -- "H4" [len=1.0]; "C8" -- "H5" [len=1.0];
"C4" -- "O2" [len=1.5]; "O2" -- "C9" [len=1.5]; "C9" -- "F2" [len=1.5]; "C9" -- "F3" [len=1.5]; "C9" -- "F4" [len=1.5];
"C3" -- "H6" [len=1.0]; "C5" -- "H7" [len=1.0]; "C6" -- "H8" [len=1.0]; }
Caption: Molecular structure of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene.Table 1: Fundamental Properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
| Property | Value | Source |
| CAS Number | 1355247-03-8 | [4][5][6] |
| Molecular Formula | C9H8F4O2 | [6] |
| Molecular Weight | 224.15 g/mol | [6] |
| Appearance | Not available (likely a colorless liquid or low-melting solid) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available (predicted to be soluble in organic solvents, poorly soluble in water) | Inferred |
Predicted Physicochemical Characteristics and Rationale
While experimental data is not available, the physicochemical properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can be predicted based on its structural motifs.
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Lipophilicity (LogP): The presence of the trifluoromethoxy and ethoxy groups is expected to confer significant lipophilicity. The trifluoromethoxy group is known to be highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[3] The ethoxy group also contributes to the overall nonpolar character. This high lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
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Metabolic Stability: The trifluoromethoxy group is exceptionally stable towards oxidative metabolism, particularly by cytochrome P450 enzymes.[1] This is due to the high strength of the C-F bonds. By replacing a metabolically labile methoxy group with a trifluoromethoxy group, medicinal chemists can significantly increase a drug candidate's half-life.[3]
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Reactivity: The aromatic ring is substituted with both electron-donating (ethoxy) and electron-withdrawing (fluoro, trifluoromethoxy) groups. This complex electronic environment will dictate its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom could potentially serve as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.
Probable Synthetic Pathways
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene would likely proceed through the functionalization of a pre-existing fluorinated aromatic core. A plausible synthetic route is outlined below.
Start [label="4-Fluorophenol"]; Intermediate1 [label="1-Fluoro-4-(trifluoromethoxy)benzene"]; Intermediate2 [label="2-Ethoxy-1-fluoro-4-nitro-benzene"]; Product [label="2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate1 [label="Trifluoromethylation\n(e.g., with CF3I, Cu catalyst)"]; Intermediate1 -> Intermediate2 [label="Nitration\n(HNO3, H2SO4)"]; Intermediate2 -> Product [label="Nucleophilic Aromatic Substitution\n(NaOEt, EtOH)"]; }
Caption: A potential synthetic route to 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene.Protocol 1: Proposed Synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
This protocol is a hypothetical pathway based on established organofluorine chemistry.
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Trifluoromethoxylation of 4-Fluorophenol: 4-Fluorophenol can be converted to 1-fluoro-4-(trifluoromethoxy)benzene. This transformation is a key step and can be challenging.
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Nitration: The resulting 1-fluoro-4-(trifluoromethoxy)benzene would then undergo nitration to introduce a nitro group onto the aromatic ring, likely directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution. The fluorine atom can then be displaced by an ethoxide source, such as sodium ethoxide in ethanol, to yield the final product.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene would rely on a combination of spectroscopic techniques.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| 1H | ~1.4 | Triplet | -CH3 of ethoxy group |
| ~4.1 | Quartet | -OCH2- of ethoxy group | |
| ~7.0-7.5 | Multiplets | Aromatic protons | |
| 13C | ~15 | Singlet | -CH3 of ethoxy group |
| ~65 | Singlet | -OCH2- of ethoxy group | |
| ~115-150 | Multiplets | Aromatic carbons (with C-F couplings) | |
| ~120 (q) | Quartet | -OCF3 carbon | |
| 19F | ~ -58 | Singlet | -OCF3 group |
| ~ -120 to -140 | Multiplet | Aromatic fluorine |
Protocol 2: Spectroscopic Analysis
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NMR Spectroscopy:
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Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H, 13C, and 19F NMR spectra.
-
The 1H NMR will confirm the presence of the ethoxy group and the aromatic protons.
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The 13C NMR will show the carbon skeleton, with characteristic splitting patterns for carbons bonded to fluorine.
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The 19F NMR is crucial for confirming the presence and electronic environment of the fluorine and trifluoromethoxy groups.[7]
-
-
Mass Spectrometry:
-
Obtain a mass spectrum (e.g., using GC-MS or LC-MS) to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-O, C-F, and aromatic C-H bonds.
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Safety and Handling
While specific toxicity data for 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is not available, it is prudent to handle it with the care afforded to all novel, fluorinated aromatic compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene represents a molecule of significant interest for drug discovery and development, primarily due to the advantageous properties conferred by its trifluoromethoxy group. While a lack of specific experimental data currently limits a more in-depth analysis, the principles of organofluorine chemistry allow for a strong predictive understanding of its behavior.
Future research should focus on the synthesis and full experimental characterization of this compound. Elucidating its precise physicochemical properties, spectroscopic signature, and reactivity will be crucial for unlocking its potential as a valuable building block in the creation of novel therapeutics. In particular, studies on its metabolic stability in vitro will be essential to validate the theoretical benefits of the trifluoromethoxy group in this specific molecular context.
References
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